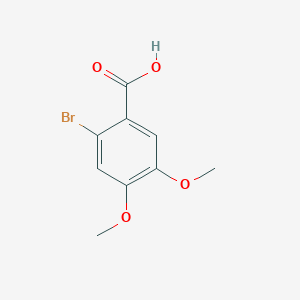

2-Bromo-4,5-dimethoxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and its bromo derivative has been documented, showing the potential pathways that could be adapted for synthesizing 2-Bromo-4,5-dimethoxybenzoic acid. These syntheses typically involve multiple steps, starting from readily available materials and proceeding through halogenation, methoxylation, and carboxylation steps to achieve the desired bromo and dimethoxy substitutions on the benzoic acid core (Laak & Scharf, 1989).

Molecular Structure Analysis

Studies on similar dimethoxybenzoic acids have highlighted their nearly planar structures, where substituents like methyl and carboxylic acid groups significantly influence the molecule's conformation due to steric interactions. For instance, 2,5-Dimethoxybenzoic acid showcases an unusual intramolecular hydrogen bond, demonstrating the intricate balance of forces that shape the molecular geometry of such compounds (Barich et al., 2004).

Chemical Reactions and Properties

The reactivity of bromo-substituted benzoic acids often involves interactions with N-donor compounds, leading to various supramolecular assemblies. These reactions underscore the compound's ability to form complex structures through hydrogen bonding and other non-covalent interactions, as seen in the study involving 3,5-dihydroxybenzoic acid and its bromo derivative (Varughese & Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 2-Bromo-4,5-dimethoxybenzoic acid can be inferred from related compounds, where the presence of bromo and methoxy groups significantly affects melting points, solubility, and crystallinity. The detailed crystal structure analysis reveals the spatial arrangement of atoms, crucial for understanding the compound's physical behavior and its interactions in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2-Bromo-4,5-dimethoxybenzoic acid, including acidity, reactivity towards nucleophiles, and potential for further functionalization, are key to its utility as an intermediate in organic synthesis. Studies on bromobenzoic acids have shown their versatility in forming spiro compounds and undergoing free radical reactions, indicating the wide range of chemical transformations that 2-Bromo-4,5-dimethoxybenzoic acid could potentially undergo (Zhang & Pugh, 2003).

Aplicaciones Científicas De Investigación

Antifungal Activity in Agriculture : A study by Lattanzio et al. (1996) found that 2,5-dimethoxybenzoic acid effectively reduces postharvest decay of strawberry fruits, especially when combined with 0.05% Tween 20. This suggests its potential as a natural antifungal agent in agricultural applications (Lattanzio et al., 1996).

Pharmaceutical Research : Han Lijun (2010) reported that a derivative of 2-Bromo-4,5-dimethoxybenzoic acid, namely Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate, shows significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and obesity (Han Lijun, 2010).

Organic Synthesis : Kurasawa et al. (2018) achieved the bioinspired total synthesis of delitschiapyrone A, a complex natural product, using 4-bromo-3,5-dimethoxybenzoic acid as a starting material. This synthesis highlights its utility in complex organic syntheses (Kurasawa et al., 2018).

Drug Development : Qin et al. (2013) demonstrated that Norathyriol, a compound with promising drug potential, can be synthesized from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene with a yield of approximately 70% (Qi‐xue Qin et al., 2013).

Material Science : Mataka et al. (1993) prepared 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione from 4-bromobenzobis[1,2,5]thiadiazole, a process involving 2-Bromo-4,5-dimethoxybenzoic acid. This has implications in the field of material science, particularly in the synthesis of novel organic compounds (Mataka et al., 1993).

Mecanismo De Acción

Target of Action

It is known to be a 2-halo-4,5-dialkoxybenzoic acid derivative , which suggests that it may interact with similar biological targets as other compounds in this class.

Biochemical Pathways

It is used as a starting material for the synthesis of norathyriol and urolithins , suggesting that it may play a role in the biochemical pathways related to these compounds.

Action Environment

It is recommended to store the compound in a cool and dark place, preferably at a temperature below 15°c , suggesting that temperature and light exposure may affect its stability.

Propiedades

IUPAC Name |

2-bromo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCHCRFQWEFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278788 | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethoxybenzoic acid | |

CAS RN |

6286-46-0 | |

| Record name | 6286-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-bromo-4,5-dimethoxybenzoic acid in organic synthesis?

A1: 2-bromo-4,5-dimethoxybenzoic acid serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules. Its structure, featuring a benzene ring with bromine and methoxy substituents, allows for diverse chemical transformations. [] For example, it serves as a key starting material in the synthesis of Norathyriol, a natural product with potential biological activity. []

Q2: What is a cost-effective method to synthesize 2-bromo-4,5-dimethoxybenzoic acid?

A2: A recent study [] describes an efficient three-step synthesis of 2-bromo-4,5-dimethoxybenzoic acid. The process starts with the readily available and inexpensive 3,4-dimethoxytoluene, which undergoes directed bromination followed by oxidation with potassium permanganate to yield the desired product. This method boasts several advantages including high yield, mild reaction conditions, and environmental friendliness, making it suitable for industrial production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)